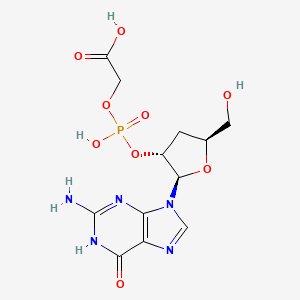
Dgpga
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Dgpga” is a heterotrimeric G protein gamma subunit found in the filamentous fungus Aspergillus nidulans. It plays a crucial role in governing growth and development in this organism. The predicted this compound protein consists of 90 amino acids and shows 72% similarity with yeast Ste18p .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Dgpga involves genetic manipulation techniques. The gene encoding this compound is identified and isolated from the Aspergillus nidulans genome. This gene is then inserted into a suitable expression vector, which is introduced into a host organism, such as Escherichia coli, for protein expression. The expressed protein is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role. large-scale production can be achieved using bioreactors where genetically modified microorganisms are cultured under controlled conditions to express the protein. The protein is then harvested and purified for further use.
Chemical Reactions Analysis
Types of Reactions: Dgpga primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with other subunits of the heterotrimeric G protein complex, such as FadA (Galpha) and SfaD (Gbeta), to form a functional signaling unit .
Common Reagents and Conditions: The interactions of this compound with other proteins are facilitated by physiological conditions within the cell, such as appropriate pH, ionic strength, and the presence of cofactors like GTP.
Major Products Formed: The major product of the interaction involving this compound is the formation of the heterotrimeric G protein complex, which is essential for signal transduction in Aspergillus nidulans .
Scientific Research Applications
Dgpga has several scientific research applications, particularly in the study of fungal biology and signal transduction pathways. It is used to understand the molecular mechanisms governing vegetative growth and asexual/sexual development in Aspergillus nidulans. Additionally, research on this compound can provide insights into similar signaling pathways in other organisms, including humans .
Mechanism of Action
Dgpga functions as part of the heterotrimeric G protein complex, which relays and propagates signals sensed by membrane-bound G protein-coupled receptors (GPCRs). Upon activation by agonists, GPCRs promote the exchange of GDP for GTP on the Galpha subunit, leading to the dissociation of the GTP-bound Galpha from the Gbeta-Ggamma dimer. Both GTP-Galpha and the Gbeta-Ggamma dimer can then modulate various effectors, leading to downstream signaling events .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dgpga include other G protein gamma subunits found in different organisms, such as yeast Ste18p and mammalian Ggamma subunits.
Uniqueness: this compound is unique due to its specific role in Aspergillus nidulans. While it shares structural similarities with other G protein gamma subunits, its functional role in fungal growth and development distinguishes it from its counterparts in other organisms .
Properties
CAS No. |
84881-71-0 |
|---|---|
Molecular Formula |
C12H16N5O9P |
Molecular Weight |
405.26 g/mol |
IUPAC Name |
2-[[(2R,3R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxyacetic acid |
InChI |
InChI=1S/C12H16N5O9P/c13-12-15-9-8(10(21)16-12)14-4-17(9)11-6(1-5(2-18)25-11)26-27(22,23)24-3-7(19)20/h4-6,11,18H,1-3H2,(H,19,20)(H,22,23)(H3,13,15,16,21)/t5-,6+,11+/m0/s1 |
InChI Key |
QLLHARZHRAKIKU-WGDKSQQYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1OP(=O)(O)OCC(=O)O)N2C=NC3=C2N=C(NC3=O)N)CO |
Canonical SMILES |
C1C(OC(C1OP(=O)(O)OCC(=O)O)N2C=NC3=C2N=C(NC3=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















